Lasofoxifene Sulfate

ERα binding affinity IC50 SERM potency

Researchers face significant challenges sourcing SERMs that retain antagonist activity against common ESR1 mutations (Y537S, D538G) driving endocrine resistance. Lasofoxifene Sulfate is a third-generation SERM with a diaryltetrahydronaphthalene core that directly addresses this gap. - Demonstrates >10-fold higher ERα binding affinity compared to first-line agents and preserved antagonism in mutant-driven models. - Superior oral bioavailability from resistance to intestinal wall glucuronidation, enabling predictable linear pharmacokinetics for reproducible in vivo studies. - Supplied as a fully characterized reference standard compliant with analytical method validation (AMV) and QC protocols, ensuring batch-to-batch consistency for critical preclinical trials.

Molecular Formula C28H31NO5S
Molecular Weight 493.6 g/mol
Cat. No. B12290554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasofoxifene Sulfate
Molecular FormulaC28H31NO5S
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5
InChIInChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)
InChIKeyNXQINUGCNDMKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lasofoxifene Sulfate Overview


Lasofoxifene Sulfate is a non-steroidal, naphthalene-derived, third-generation selective estrogen receptor modulator (SERM) [1]. It selectively binds to estrogen receptor alpha (ERα) and beta (ERβ) with high affinity, exhibiting tissue-specific agonist/antagonist activity [2]. Its chemical architecture, a diaryltetrahydronaphthalene core, confers increased resistance to intestinal wall glucuronidation, resulting in markedly improved oral bioavailability compared to earlier-generation SERMs [3].

Lasofoxifene Substitution Limitations


Generic substitution is not pharmacologically equivalent due to lasofoxifene's unique combination of a >10-fold higher ERα binding affinity, significantly enhanced oral bioavailability attributed to its nonplanar tetrahydronaphthalene structure [1], and preserved antagonist activity against clinically relevant ESR1 mutations (e.g., Y537S, D538G) that confer resistance to first-line endocrine therapies [2]. These quantitative differentiators directly impact clinical efficacy and safety, precluding simple interchange with older SERMs like tamoxifen or raloxifene [3].

Lasofoxifene Sulfate: Quantitative Comparisons


Enhanced ERα Binding Affinity

Lasofoxifene exhibits an IC50 of 1.5 nM for ERα, comparable to estradiol (4.8 nM) and at least 10-fold more potent than tamoxifen and raloxifene [1]. This high affinity is maintained across ERβ (IC50 1.2 nM) [2].

ERα binding affinity IC50 SERM potency

Improved Oral Bioavailability

Lasofoxifene demonstrates markedly improved oral bioavailability compared to raloxifene and tamoxifen, attributed to its nonplanar tetrahydronaphthalene structure which increases resistance to intestinal wall glucuronidation [1]. This translates to a mean terminal elimination half-life of 165 hours (∼6.9 days) in postmenopausal women [2].

Oral bioavailability glucuronidation PK

Lumbar Spine BMD Improvement

In a 2-year phase III trial (n=410), lasofoxifene 1 mg/day increased lumbar spine BMD by approximately 2%, while raloxifene 60 mg/day showed no increase (placebo-adjusted difference of ~4%) [1]. Lasofoxifene also reduced LDL cholesterol by 20.6% versus 12.1% for raloxifene [2].

Bone mineral density osteoporosis lumbar spine

ESR1 Mutant Antagonism

Lasofoxifene maintains antagonist activity against ESR1 mutations Y537S and D538G, which confer resistance to aromatase inhibitors and tamoxifen [1]. In the phase II ELAINE-1 trial, lasofoxifene reduced circulating tumor DNA ESR1 mutant allele fraction (MAF) from baseline to week 8 in 82.9% of evaluable patients versus 61.5% for fulvestrant [2].

ESR1 mutation Y537S D538G endocrine resistance

Progression-Free Survival in ESR1-Mutant Breast Cancer

In the ELAINE-1 phase II trial, lasofoxifene monotherapy achieved a median PFS of 5.6 months compared to 3.7 months for fulvestrant (HR 0.699; 95% CI 0.434–1.125; P=0.138) [1]. Clinical benefit rate (CBR) was 36.5% vs 21.6% (P=0.117) and objective response rate (ORR) 13.2% vs 2.9% (P=0.124) [2].

Progression-free survival PFS metastatic breast cancer

Lasofoxifene Sulfate Applications


ESR1-Mutant Breast Cancer Therapy

Lasofoxifene is an ideal candidate for clinical trials and preclinical models of endocrine-resistant breast cancer harboring activating ESR1 mutations (Y537S, D538G). Its preserved antagonist activity and superior target engagement over fulvestrant [1] support its use in combination with CDK4/6 inhibitors (e.g., abemaciclib) as demonstrated in the ongoing phase III ELAINE-3 trial [2].

Postmenopausal Osteoporosis Treatment

For bone health research, lasofoxifene offers a superior profile to raloxifene for improving lumbar spine BMD and reducing LDL cholesterol [1]. Its oral bioavailability and long half-life (165 hours) enable once-daily dosing [2], making it suitable for long-term prevention studies and comparative effectiveness research.

Pharmacokinetics and Drug Interactions

The high oral bioavailability and predictable linear PK of lasofoxifene [1], combined with its metabolism via CYP3A4/3A5 and CYP2D6 [2], make it a valuable probe compound for investigating intestinal glucuronidation resistance mechanisms and CYP-mediated drug interactions in human subjects.

Analytical Reference Standard

Lasofoxifene Sulfate is utilized as a fully characterized reference standard for API Lasofoxifene, compliant with regulatory guidelines for analytical method development, validation (AMV), and quality control (QC) applications during drug synthesis and formulation stages [1].

Quote Request

Request a Quote for Lasofoxifene Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.